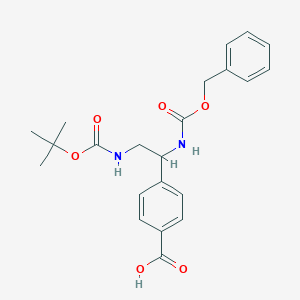
3-Chloro-6-(dichloromethyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-(dichloromethyl)pyridazine is a chemical compound with the molecular formula C5H3Cl3N2. It has a molecular weight of 197.45 . The compound is white to yellow in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3Cl3N2/c6-4-2-1-3 (5 (7)8)9-10-4/h1-2,5H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Aplicaciones Científicas De Investigación
3-Chloro-6-(dichloromethyl)pyridazine has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It is also used in the synthesis of pyridazine-based heterocycles and in the synthesis of heterocyclic amines. It is also used in the synthesis of heterocyclic compounds, such as pyridine derivatives.
Mecanismo De Acción
3-Chloro-6-(dichloromethyl)pyridazine acts as a nucleophile in organic synthesis. It reacts with electrophiles to form covalent bonds. This reaction is used in the synthesis of a variety of compounds, including drugs, dyes, and polymers.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs and other compounds in the body. It has also been found to be an inhibitor of the enzyme cyclooxygenase-2, which is involved in the metabolism of prostaglandins and other compounds in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-6-(dichloromethyl)pyridazine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a stable compound and is not easily degraded by light or air. However, it is not as reactive as some other compounds and may require the use of a catalyst to achieve the desired reaction.
Direcciones Futuras
The use of 3-Chloro-6-(dichloromethyl)pyridazine in scientific research is still in its early stages, and there are a number of potential future directions for its use. These include the use of this compound as a catalyst for organic synthesis, as a reagent for the synthesis of heterocyclic compounds, and as an inhibitor of enzymes involved in the metabolism of drugs and other compounds in the body. Other potential applications include the use of this compound in the synthesis of polymers, the use of this compound in drug delivery systems, and the use of this compound in the development of new drugs.
Métodos De Síntesis
3-Chloro-6-(dichloromethyl)pyridazine can be prepared by the reaction of 3-chloropyridine and dichloromethyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the product is typically around 70%.
Propiedades
IUPAC Name |
3-chloro-6-(dichloromethyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-4-2-1-3(5(7)8)9-10-4/h1-2,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWXJXIYYBLRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)
![Ethyl 1-(4'-(5-amino-1-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B6298647.png)
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)
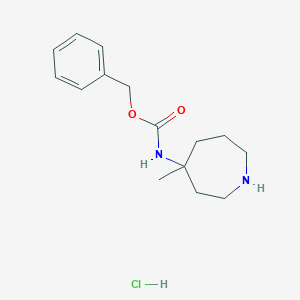
![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)
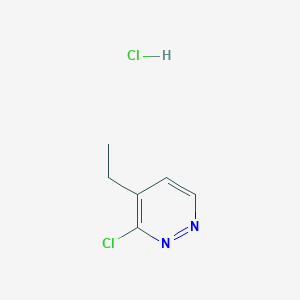
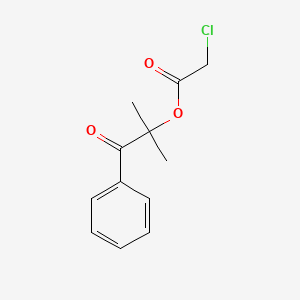



![Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B6298696.png)
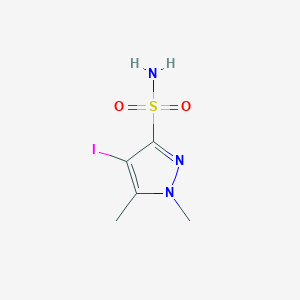
![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)
